molecular formula C13H20ClNO2 B555006 (S)-Benzyl 2-amino-4-methylpentanoate hydrochloride CAS No. 2462-35-3

(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride

Cat. No. B555006
CAS RN: 2462-35-3
M. Wt: 257.75 g/mol
InChI Key: HCYLOEGSAOVRIT-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

BAMPH is synthesized using a palladium-catalyzed cross-coupling reaction between an α-chloroketone and (S)-benzyl 2-iodo-4-methylpentanoate. The reaction occurs under mild conditions and affords the product in high yield and enantioselectivity.


Molecular Structure Analysis

The molecular formula of BAMPH is C13H20ClNO2. The InChI Key is HCYLOEGSAOVRIT-YDALLXLXSA-N. The Canonical SMILES is CC(C)CC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] and the Isomeric SMILES is CC(C)CC@@HOCC1=CC=CC=C1)[NH3+].[Cl-].


Physical And Chemical Properties Analysis

BAMPH has a melting point of 115-118°C and is soluble in water and ethanol. It is sensitive to moisture and should be stored in a dry and cool place. It is a weakly basic compound, with a pKa of 8.94. It exists as a zwitterion due to the presence of both positive and negative charges on the molecule.

Scientific Research Applications

  • Synthesis of Peptidyl 2,2-Difluoro-3-Aminopropionate : A study by Angelastro et al. (1992) described the preparation of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate through a Reformatsky reaction. This compound was used in the synthesis of a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).

  • Organotin(IV) Complexes with Antimalarial Properties : Baul et al. (2016) synthesized organotin(IV) complexes using derivatives of 2-amino-4-methylpentanoate. These complexes were evaluated for their larvicidal efficacy against mosquito larvae, showing potential applications in controlling malaria (Baul, Kehie, Höpfl, Duthie, Eng, & Linden, 2016).

  • Synthesis of N5-Hydroxy-2-Methylarginine : Maehr and Leach (1978) synthesized N5-hydroxy-2-methylarginine, using 2-amino-5-hydroxy-2-methylpentanoic acid as an intermediate. This study contributes to the understanding of antimetabolites produced by microorganisms (Maehr & Leach, 1978).

  • Lipase-Catalysed Resolution of Chiral Acyl Donor : García-Urdiales et al. (2009) researched the resolution of methyl (±)-3-hydroxypentanoate catalyzed by Candida antarctica lipase B. They found that using benzyl amine as a nucleophile resulted in higher enantiomeric ratios compared to ammonia (García-Urdiales, Ríos‐Lombardía, Mangas-Sánchez, Gotor‐Fernández, & Gotor, 2009).

  • Asymmetric Synthesis of (S)-β-Leucine : Davies, Fletcher, and Roberts (2011) employed lithium amides for conjugate additions to α,β‐unsaturated esters, leading to the asymmetric synthesis of (S)-β-Leucine. This process involved using R-alpha-methylbenzylamine and t-Butyl 3[N-benzyl-N-(a-methylbenzyl)amine]-4-methylpentanoate as intermediates (Davies, Fletcher, & Roberts, 2011).

  • Anticancer Organotin(IV) Complexes : Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes. These complexes showed promising cytotoxicity against various human tumor cell lines, suggesting potential applications as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Safety And Hazards

The safety information for BAMPH includes a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

benzyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLOEGSAOVRIT-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513206
Record name Benzyl L-leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride

CAS RN

2462-35-3
Record name L-Leucine, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2462-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride
Reactant of Route 5
(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride

Citations

For This Compound
2
Citations
C Barinka, Z Novakova, N Hin, D Bím… - Bioorganic & medicinal …, 2019 - Elsevier
A series of carbamate-based inhibitors of glutamate carboxypeptidase II (GCPII) were designed and synthesized using ZJ-43, N-[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]-l-…
Number of citations: 25 www.sciencedirect.com
J Decalf, J Tom, E Mai, H Hernandez-Barry… - Bioorganic …, 2021 - Elsevier
Antitumor immune responses depend on the infiltration of solid tumors by effector T cells, a process guided by chemokines. In particular, the chemokine CXCL10 has been shown to …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.